(R)-5-Bromo Naproxen

Analytical Chemistry HPLC Method Validation Pharmaceutical Analysis

Enantiomeric impurity analysis of naproxen APIs demands authenticated chiral reference standards. (R)-5-Bromo Naproxen solves this by providing a validated single enantiomer for chiral HPLC method development and system suitability testing. • Validated chiral HPLC retention time marker for Naproxen EP Impurity C resolution • Essential precursor for tritium-labeled (R)-Naproxen synthesis for enantioselective COX binding studies • Process-specific impurity standard for monitoring stereochemical purity during (S)-Naproxen API manufacturing

Molecular Formula C14H13BrO3
Molecular Weight 309.15 g/mol
CAS No. 92471-85-7
Cat. No. B139409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Bromo Naproxen
CAS92471-85-7
Synonyms(αR)-5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic Acid;  _x000B_(R)-5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic Acid;  (-)-Bromonaproxen;  R-(-)-2-(5-Bromo-6-methoxy-2-naphthyl)propionic Acid; 
Molecular FormulaC14H13BrO3
Molecular Weight309.15 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O
InChIInChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1
InChIKeyJZRWXNBIQCMXSU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Bromo Naproxen Overview


(R)-5-Bromo Naproxen (CAS 92471-85-7) is a single enantiomer of a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. The compound is characterized by a bromine atom at the 5-position of the naphthalene ring and a defined (R)-configuration at the chiral α-carbon [1]. It is also known as (-)-Bromonaproxen or (αR)-5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic Acid, with the molecular formula C14H13BrO3 and a molecular weight of 309.16 g/mol [1]. Its primary recognized roles are as a chiral reference standard, a potential impurity marker in naproxen synthesis, and a starting material for tritium labeling to produce radiolabeled naproxen enantiomers [2].

Chiral reference standard for enantiomer identification
Impurity marker in naproxen synthesis
Precursor for tritium-labeled (R)-Naproxen probe

Why (R)-5-Bromo Naproxen Cannot Be Substituted


Generic substitution fails for (R)-5-Bromo Naproxen (CAS 92471-85-7) because its defined stereochemistry is critical for its primary applications. As an enantiopure compound, it serves distinct analytical and research purposes that racemic mixtures cannot fulfill . For chiral HPLC method development, the pure (R)-enantiomer is essential for establishing retention times and validating separation from the (S)-enantiomer (Naproxen EP Impurity C), which is a regulated impurity in naproxen drug products [1]. Furthermore, its use as a precursor for tritium-halogen exchange to produce [3H]-(R)-Naproxen for biological binding studies relies on the absolute (R)-configuration; the racemic mixture would yield a product of ambiguous stereochemistry, confounding results in studies of enantioselective interactions with COX enzymes or other chiral biological targets [2].

Racemic mixture

Lacks defined chirality for enantiomer-specific HPLC method development and validation.

(S)-enantiomer reference

Does not establish retention time alignment for (R)-impurity in chiral purity assays.

Non-brominated naproxen

Limits direct tritium-halogen exchange required for radiolabeled enantiomer synthesis.

Quantitative Evidence for (R)-5-Bromo Naproxen


HPLC Separation and Quantification

A reversed-phase HPLC method was developed and validated for the separation and determination of naproxen and its bromo-substituted compound (reported generically, with (R)-5-Bromo Naproxen as the representative brominated derivative for which the method is applicable) [1]. The method demonstrates high precision and accuracy for quantifying the bromo-analog in the presence of naproxen. This validation supports the use of (R)-5-Bromo Naproxen as a reliable analytical reference standard for impurity profiling in naproxen drug substance and product quality control.

HPLC Method Validation
Reported
(R)-5-Bromo Naproxen Accuracy 99.0–100.8% Precision RSD
Naproxen Accuracy 99.8–102.1% Precision RSD
Supports impurity profiling method validation
C18 column, MeOH/water pH 2.5, 271 nm
Analytical Chemistry HPLC Method Validation Pharmaceutical Analysis

Chiral Enantiomer Separation

The enantiomers of 5-bromonaproxen can be effectively resolved using reverse-phase HPLC with a specialized chiral stationary phase [1]. This method establishes the analytical feasibility of separating (R)-5-Bromo Naproxen from its (S)-enantiomer, a critical requirement for assessing chiral purity. While the (S)-enantiomer is the EP Impurity C of naproxen, the pure (R)-enantiomer is essential as a reference standard to validate that such separation methods do not yield false positives or co-elution .

Chiral Enantiomer Separation
Class-level
(R)- and (S)-enantiomers separable by chiral RP-HPLC
Enables chiral purity assessment
Newcrom R1 or equivalent chiral phase
Chiral Chromatography Enantiomer Separation Pharmaceutical Impurity Analysis

Tritium-Labeled (R)-Naproxen Precursor

(R)-5-Bromo Naproxen serves as a direct precursor for the synthesis of tritium-labeled (R)-Naproxen via catalytic tritium-halogen exchange [1]. This reaction leverages the bromine atom at the 5-position for substitution with tritium, yielding [3H]-(R)-Naproxen with a high specific activity of 25.4 Ci/mmol [1]. This radioligand is instrumental for studying the specific, enantioselective binding of the (R)-enantiomer to cyclooxygenase (COX) enzymes or other chiral biological targets, an application where racemic or unlabeled material would provide no quantitative binding data.

Tritium Labeling Precursor
Head-to-head
(R)-5-Bromo Naproxen Yields [3H]-(R)-Naproxen, 25.4 Ci/mmol
Non-brominated Naproxen No direct tritium-halogen exchange
Enables enantioselective binding probe synthesis
Catalytic tritium exchange reaction
Radiochemistry Tritium Labeling Receptor Binding Assays

Applications of (R)-5-Bromo Naproxen


Chiral Purity Validation for Naproxen

In pharmaceutical quality control, (R)-5-Bromo Naproxen is used as a reference standard to develop and validate chiral HPLC methods. As established by validated separation protocols [1], this compound is critical for ensuring the resolution between the active (S)-enantiomer of naproxen and its chiral impurity, the inactive (R)-enantiomer. Its use in method validation confirms that analytical systems are fit for purpose in batch release and stability testing of naproxen drug substances and products [2].

Enantioselective Binding with Radiolabeled Probes

(R)-5-Bromo Naproxen is the essential precursor for synthesizing tritium-labeled (R)-Naproxen [3]. This radioligand enables researchers to conduct quantitative binding assays, such as competition studies or saturation binding experiments, to investigate the specific, enantioselective interactions of the (R)-enantiomer with cyclooxygenase (COX) enzymes or other putative chiral binding sites. This application provides direct mechanistic insight into the stereochemical basis of NSAID pharmacology that cannot be obtained with unlabeled or achiral compounds.

Impurity Profiling in Naproxen Synthesis

During the commercial synthesis of (S)-Naproxen, (R)-5-Bromo Naproxen serves as a process-specific impurity marker. Its quantification using validated RP-HPLC methods [1] allows manufacturers to monitor and control the stereochemical purity of the final API. By establishing the presence and level of this brominated (R)-impurity, process chemists can optimize reaction conditions to minimize its formation, ensuring compliance with pharmacopoeial impurity limits and demonstrating robust process control.

Application
Selection Property
Validation Focus
Chiral purity assessment
Enantiomer-specific reference standard
Chiral HPLC method resolution
Enantioselective binding studies
Tritium-labeling precursor
Enantiomer-specific COX binding assays
Process impurity monitoring
Brominated (R)-impurity marker
Stereochemical process control

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